11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid
Brand Name: Vulcanchem
CAS No.: 618076-97-4
VCID: VC16140882
InChI: InChI=1S/C27H35BrN2O4S2/c1-2-3-11-16-29-21-15-14-19(28)18-20(21)23(25(29)33)24-26(34)30(27(35)36-24)17-12-9-7-5-4-6-8-10-13-22(31)32/h14-15,18H,2-13,16-17H2,1H3,(H,31,32)/b24-23-
SMILES:
Molecular Formula: C27H35BrN2O4S2
Molecular Weight: 595.6 g/mol

11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid

CAS No.: 618076-97-4

Cat. No.: VC16140882

Molecular Formula: C27H35BrN2O4S2

Molecular Weight: 595.6 g/mol

* For research use only. Not for human or veterinary use.

11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid - 618076-97-4

Specification

CAS No. 618076-97-4
Molecular Formula C27H35BrN2O4S2
Molecular Weight 595.6 g/mol
IUPAC Name 11-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid
Standard InChI InChI=1S/C27H35BrN2O4S2/c1-2-3-11-16-29-21-15-14-19(28)18-20(21)23(25(29)33)24-26(34)30(27(35)36-24)17-12-9-7-5-4-6-8-10-13-22(31)32/h14-15,18H,2-13,16-17H2,1H3,(H,31,32)/b24-23-
Standard InChI Key HRBCCDYDMOTRKH-VHXPQNKSSA-N
Isomeric SMILES CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O
Canonical SMILES CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O

Introduction

11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic compound that combines an indolinone core with thiazolidine derivatives, making it a subject of interest in scientific research, particularly in medicinal chemistry. This compound's unique structure suggests potential applications in drug development due to its diverse biological activities.

Synthesis Methods

The synthesis of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves multi-step organic reactions. These steps typically include the formation of the indolinone and thiazolidine moieties, followed by the introduction of undecanoic acid. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Biological Activities and Potential Applications

  • Mechanism of Action: The compound's mechanism of action likely involves interaction with specific biological targets, which could be enzymes or receptors relevant to disease processes.

  • Potential Applications: Given its structure, this compound may have applications in medicinal chemistry, particularly in drug development. The presence of indole and thiazolidine functionalities suggests potential anti-inflammatory, antimicrobial, or neuroprotective effects.

Chemical Reactivity

The reactivity of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is influenced by its structural features, including electron-withdrawing groups like bromine and electron-donating groups such as the indole nitrogen. This reactivity can lead to various chemical transformations, which are important for further modifications or applications.

Comparison with Similar Compounds

Similar compounds, such as thiazolidinones, have been studied for their anti-inflammatory and antimicrobial properties. For instance, 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one also exhibits potential biological activities due to its thiazolidinone and indolin-3-ylidene moieties.

Data Tables

Table 1: Physical and Chemical Properties of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic Acid

PropertyDescription
Molecular WeightApproximately 523.6 g/mol
Physical StateSolid at room temperature
SolubilityModerate in organic solvents
Spectral PropertiesDistinct NMR and IR spectra

Table 2: Comparison with Similar Compounds

CompoundMolecular WeightPotential Biological Activities
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid523.6 g/molAnti-inflammatory, antimicrobial, neuroprotective
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one495.45 g/molAnti-inflammatory, antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator